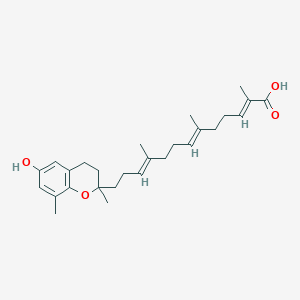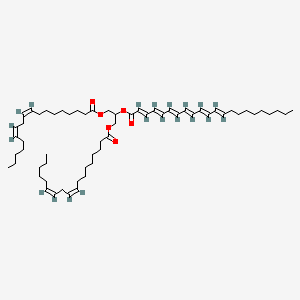
1,3-Dilinoleoyl-2-Docosahexaenoyl-rac-glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dilinoleoyl-2-Docosahexaenoyl-rac-glycerol is a triacylglycerol that contains linoleic acid at the sn-1 and sn-3 positions and docosahexaenoic acid at the sn-2 position . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dilinoleoyl-2-Docosahexaenoyl-rac-glycerol typically involves the esterification of glycerol with linoleic acid and docosahexaenoic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of enzymatic methods to achieve higher specificity and yield. Lipase enzymes are commonly used to catalyze the esterification reaction, allowing for the selective attachment of fatty acids to the glycerol backbone. This method is preferred for its efficiency and environmentally friendly nature .
化学反応の分析
Types of Reactions
1,3-Dilinoleoyl-2-Docosahexaenoyl-rac-glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield free fatty acids and glycerol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, ketones.
Reduction: Saturated fatty acids.
Substitution: Free fatty acids, glycerol.
科学的研究の応用
1,3-Dilinoleoyl-2-Docosahexaenoyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis reactions.
Biology: Investigated for its role in cellular membrane structure and function.
Medicine: Explored for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the formulation of nutritional supplements and functional foods.
作用機序
The mechanism of action of 1,3-Dilinoleoyl-2-Docosahexaenoyl-rac-glycerol involves its incorporation into cellular membranes, where it influences membrane fluidity and function. The docosahexaenoic acid component is known to interact with various molecular targets, including ion channels and receptors, modulating their activity and contributing to the compound’s biological effects .
類似化合物との比較
Similar Compounds
1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol: Contains linoleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol: Contains linoleic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position.
2-Docosahexaenoyl glycerol: Contains docosahexaenoic acid at the sn-2 position and hydroxyl groups at the sn-1 and sn-3 positions.
Uniqueness
1,3-Dilinoleoyl-2-Docosahexaenoyl-rac-glycerol is unique due to its specific combination of linoleic acid and docosahexaenoic acid, which imparts distinct physical and chemical properties. This unique structure allows it to play a specialized role in biological systems, particularly in influencing membrane dynamics and signaling pathways .
特性
分子式 |
C61H98O6 |
|---|---|
分子量 |
927.4 g/mol |
IUPAC名 |
1,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propan-2-yl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate |
InChI |
InChI=1S/C61H98O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-34-37-40-43-46-49-52-55-61(64)67-58(56-65-59(62)53-50-47-44-41-38-35-32-26-23-20-17-14-11-8-5-2)57-66-60(63)54-51-48-45-42-39-36-33-27-24-21-18-15-12-9-6-3/h17-18,20-21,26-34,37,40,43,46,49,52,55,58H,4-16,19,22-25,35-36,38-39,41-42,44-45,47-48,50-51,53-54,56-57H2,1-3H3/b20-17-,21-18-,29-28+,31-30+,32-26-,33-27-,37-34+,43-40+,49-46+,55-52+ |
InChIキー |
KSBSKDMSEOGMAS-APAZJQJQSA-N |
異性体SMILES |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



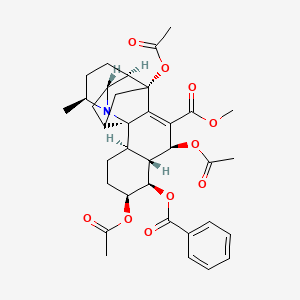
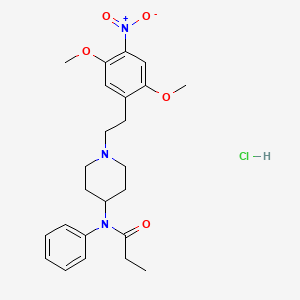
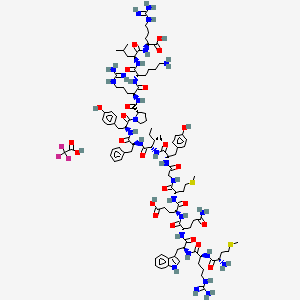
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B10819033.png)


![4-[[(5R,6S,16R)-5-hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B10819049.png)
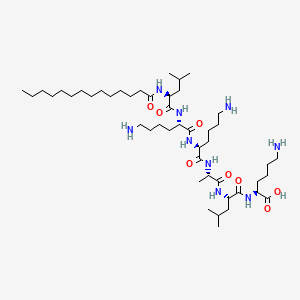

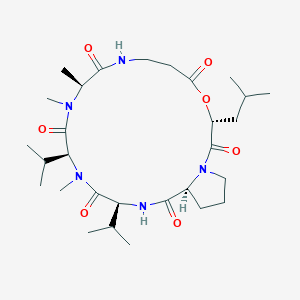
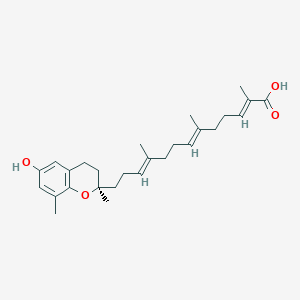
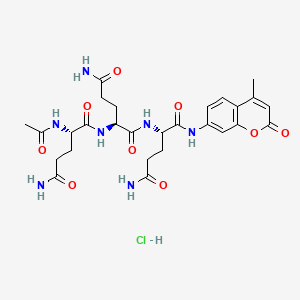
![2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B10819104.png)
